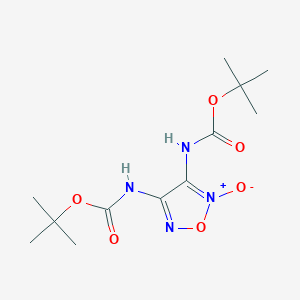
1-benzoyl-N-(4-fluorophenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(4-fluorophenyl)prolinamide, also known as BFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFPP belongs to the class of proline derivatives and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
1-benzoyl-N-(4-fluorophenyl)prolinamide exerts its anti-tumor effects by inhibiting the activity of specific enzymes involved in tumor growth and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory effects of 1-benzoyl-N-(4-fluorophenyl)prolinamide are due to its ability to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-fluorophenyl)prolinamide has been shown to have several biochemical and physiological effects. It can modulate the activity of specific enzymes and receptors in the body, leading to changes in cellular signaling pathways. It also has antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzoyl-N-(4-fluorophenyl)prolinamide in lab experiments is its potent anti-tumor and anti-inflammatory properties. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-N-(4-fluorophenyl)prolinamide. One potential area of focus is the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its potential toxicity and side effects in animal models. Finally, more research is needed to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 1-benzoyl-N-(4-fluorophenyl)prolinamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-tumor and anti-inflammatory properties make it a potential candidate for the development of novel cancer and inflammatory disease treatments. However, further research is needed to fully understand its mechanism of action and evaluate its potential toxicity and side effects.
Synthesemethoden
1-benzoyl-N-(4-fluorophenyl)prolinamide can be synthesized by reacting 4-fluorobenzoyl chloride with proline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-benzoyl-N-(4-fluorophenyl)prolinamide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(4-fluorophenyl)prolinamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 1-benzoyl-N-(4-fluorophenyl)prolinamide has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-8-10-15(11-9-14)20-17(22)16-7-4-12-21(16)18(23)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOJNCOPXUKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(phenylcarbonyl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5977952.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)




![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)
![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}pyrazine](/img/structure/B5978037.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)
